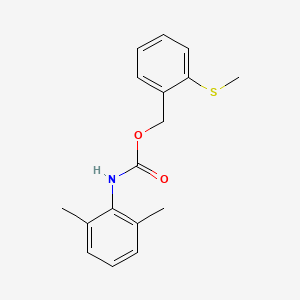

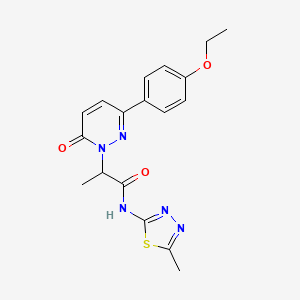

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate is a chemical compound that has attracted a lot of attention in scientific research. It is commonly known as Methiocarb and is used as a pesticide and insecticide. Methiocarb belongs to the carbamate family of chemicals and has been found to be effective against a wide range of pests, including insects and rodents.

Aplicaciones Científicas De Investigación

Agricultural Applications

- Fungicide Carrier Systems : Carbendazim and tebuconazole, fungicides with structures related to 2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules. This enhances the release profiles and transfer of the fungicides, reduces environmental and human toxicity, and improves control of fungal diseases in plants (Campos et al., 2015).

Chemical Synthesis and Structure

- Structural Analysis : The structures of similar benzylsulfamoyl carbamates have been examined, revealing intricate hydrogen bonding patterns. This has implications for the development of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).

- Organometallic Synthesis : Research on alkyl and alkylidene derivatives of titanium supported by carbazole ligation, involving reactions with 2,6-dimethylphenyl isocyanide, indicates potential applications in the synthesis of complex organometallic compounds (Riley et al., 1997).

Medical and Biological Applications

- Carbonic Anhydrase Inhibition : Benzylsulfamide analogs, which are structurally related to 2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate, have been synthesized and found to effectively inhibit carbonic anhydrase, an enzyme significant in many physiological processes (Göksu et al., 2014).

- Anti-Helicobacter pylori Agents : Carbamate derivatives have shown potent activity against Helicobacter pylori, a gastric pathogen. This suggests potential for developing new anti-infective agents (Carcanague et al., 2002).

Environmental and Analytical Chemistry

- Photodecomposition Studies : The photodecomposition of carbamates like Zectran, which is structurally related, indicates environmental degradation pathways and potential toxicological impacts (Silk & Unger, 1973).

- Residue Analysis in Food : Analytical methods have been developed for detecting carbamate insecticides in food, highlighting the importance of monitoring and regulating their use (Miyata & Kashimoto, 1974).

Catalysis and Material Science

- Catalyst Development : Heterogeneous CeO2 catalysts have been used for the synthesis of organic carbamates, demonstrating applications in green chemistry and sustainable industrial processes (Honda et al., 2011).

Propiedades

IUPAC Name |

(2-methylsulfanylphenyl)methyl N-(2,6-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-12-7-6-8-13(2)16(12)18-17(19)20-11-14-9-4-5-10-15(14)21-3/h4-10H,11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVLFGAHMMKFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)OCC2=CC=CC=C2SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfanyl)benzyl N-(2,6-dimethylphenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)

methanone](/img/structure/B2363274.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)